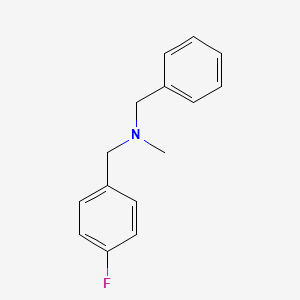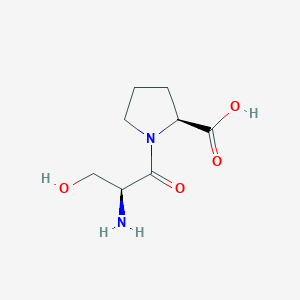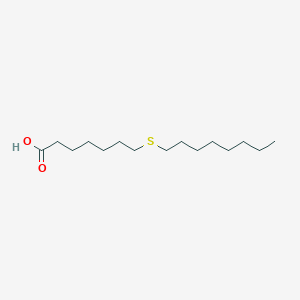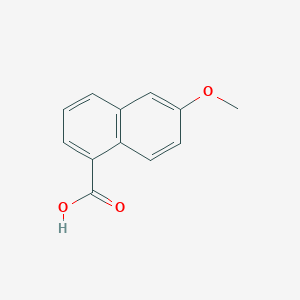
6-Methoxy-1-naphthoic acid
Vue d'ensemble
Description
6-Methoxy-1-naphthoic acid is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the sixth position and a carboxylic acid group (-COOH) at the first position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Applications De Recherche Scientifique
6-Methoxy-1-naphthoic acid has several applications in scientific research:
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar compound, 6-methoxy-2-naphthoic acid (6-mna), is known to inhibit cox-1 and lps-induced cox-2 activities .
Mode of Action
Based on the activity of 6-mna, it can be inferred that 6-methoxy-1-naphthoic acid might interact with its targets (potentially cox-1 and cox-2) to inhibit their activities . This inhibition could lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
If we consider the potential targets (cox-1 and cox-2), the compound could affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thereby reducing inflammation and pain .
Result of Action
Based on the potential inhibition of cox-1 and cox-2, it can be inferred that the compound might lead to a decrease in the production of prostaglandins, potentially resulting in reduced inflammation and pain .
Analyse Biochimique
Biochemical Properties
6-Methoxy-1-naphthoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . This interaction is crucial as it can modulate inflammatory pathways, making this compound a potential candidate for anti-inflammatory drug development.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins . This reduction can lead to decreased inflammation and pain, highlighting its potential therapeutic benefits.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . Long-term studies in vitro and in vivo have indicated that this compound can maintain its anti-inflammatory effects over extended periods, although its efficacy may diminish with time due to potential degradation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it effectively reduces inflammation without significant adverse effects . At higher doses, it may exhibit toxicity, leading to adverse effects such as gastrointestinal irritation and liver toxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that can be excreted from the body . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, particularly those involved in inflammatory responses, such as the liver and kidneys . Understanding its transport and distribution is vital for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with COX-2 and other cytoplasmic proteins . Additionally, post-translational modifications may direct it to specific cellular compartments, enhancing its therapeutic potential by targeting specific pathways involved in inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methoxy-1-naphthoic acid can be synthesized from methyl 6-methoxynaphthalene-1-carboxylate. The process involves the hydrolysis of the ester group to yield the carboxylic acid . Another method involves the reaction of 6-hydroxy-1-naphthoic acid with dimethyl sulfate in the presence of a base, such as sodium hydroxide, to introduce the methoxy group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and purification through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6-hydroxy-1-naphthoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 6-methoxy-1-naphthylmethanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products
Oxidation: 6-Hydroxy-1-naphthoic acid.
Reduction: 6-Methoxy-1-naphthylmethanol.
Substitution: Various substituted naphthoic acids depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-2-naphthoic acid: Similar in structure but with the methoxy group at the first position and the carboxylic acid at the second position.
1-Naphthoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxy-1-naphthoic acid: Similar structure but with different positional isomerism.
Uniqueness
6-Methoxy-1-naphthoic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
IUPAC Name |
6-methoxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZAWKSSADRYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403012 | |
| Record name | 6-Methoxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36112-61-5 | |
| Record name | 6-Methoxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary research focus regarding 6-methoxy-1-naphthoic acid in the provided abstract?
A1: The primary research focus, as indicated by the title "Synthesis of the this compound" [], is on the development of a method to synthesize this particular compound. The abstract does not delve into the applications, properties, or biological activity of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)

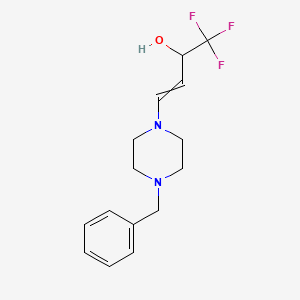

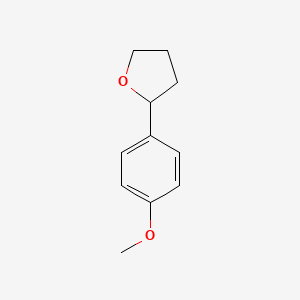

![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)
![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)
